3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Descripción general

Descripción

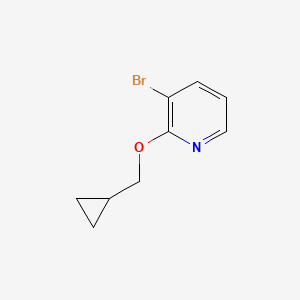

“3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1250037-05-8. It has a molecular weight of 191.23 and its IUPAC name is 3-(2-furyl)-1-isopropyl-1H-pyrazol-5-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature. Its InChI code is 1S/C10H13N3O/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3 .

Aplicaciones Científicas De Investigación

Catalytic Synthesis and Antioxidant Agents

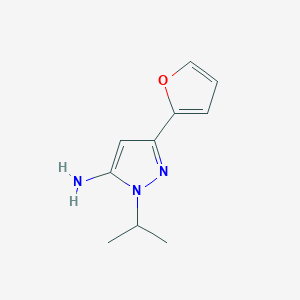

A study focused on the catalytic synthesis of chalcone derivatives, closely related to the chemical structure of interest, highlighted their potential as highly potent antioxidant agents. The synthesis involved the reaction of specific furan derivatives with substituted acetophenones, indicating the relevance of furan compounds in antioxidant applications. These compounds showed promising in vitro antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies, suggesting their utility in addressing oxidative stress-related conditions (Prabakaran, Manivarman, & Bharanidharan, 2021).

Metal-Free Synthesis of Sulfonylated Furans

Another research avenue involves a metal-free three-component, domino reaction for synthesizing sulfonylated furan derivatives. This process demonstrates an efficient strategy for preparing furan-based compounds with significant functional group tolerance and efficiency. Such methodologies underline the versatility of furan derivatives in chemical synthesis, paving the way for novel applications in medicinal chemistry and materials science (Cui, Zhu, Li, & Cao, 2018).

Synthesis of Pyrazole Derivatives

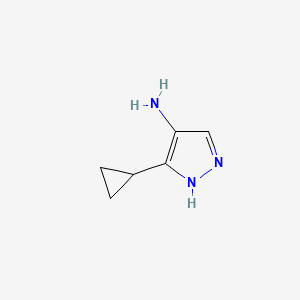

Further research into cyclic oxalyl compounds with hydrazines or hydrazones has led to the synthesis of various pyrazole derivatives. These compounds are formed through reactions that produce ester or amide derivatives, highlighting the chemical flexibility and utility of pyrazole-based structures in synthesizing a wide range of biologically active molecules. Such activities suggest potential applications in drug discovery and development (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

Novel Route to Trisubstituted Pyrroles

Explorations into furan synthesis have also revealed novel routes to 1,2,4-trisubstituted pyrroles, showcasing the potential of furan derivatives in facilitating the creation of pyrrole compounds. This work not only expands the chemical repertoire of furan utilizations but also opens new pathways for synthesizing complex organic structures that could have pharmaceutical or material applications (Friedrich, Wächtler, & Meijere, 2002).

Multicomponent Domino Reactions in Aqueous Media

The synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines through L-proline-catalyzed, on-water four-component domino reactions represents another innovative application. This method emphasizes the environmental friendliness and chemical efficiency of using furan derivatives in complex reactions, contributing to greener chemistry and sustainable practices (Prasanna, Perumal, & Menéndez, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(furan-2-yl)-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPYTJHCFJRFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)

![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)